5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene
Overview
Description
5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a chemical compound with the molecular formula C8H8FNO3 . It is a derivative of benzene, which is a type of aromatic compound. The molecule contains a benzene ring substituted with a fluoro group, a methoxy group, a methyl group, and a nitro group .
Synthesis Analysis
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Like other electrophilic substitutions, nitration of a substituted benzene, where the substituent is electron withdrawing, generally produces the 1,3-isomer .Molecular Structure Analysis
The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .Chemical Reactions Analysis
A two-step mechanism has been proposed for electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical and Chemical Properties Analysis
Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Scientific Research Applications
Reactions and Substitution Processes
- The reaction of 5-fluoro-4-chloro-3-methoxynitrobenzene with methoxide anion indicates a SNAr charge-controlled reaction with a loosely bonded transition state, showcasing its potential in substitution reactions (Cervera, Marquet, & Martin, 1996).
Molecular Ordering and Statistical Analysis
- A statistical analysis of molecular ordering in smectogenic compounds, such as 3-[2-(perflurooctyl) ethoxy] nitrobenzene, highlights its importance in understanding translatory and orientational motions of molecules (Ojha & Pisipati, 2003).
Synthesis and Structural Analysis
- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, synthesized from 2-fluoro-1,4-dimethoxybenzene, has been characterized by various methods, including X-ray crystallography (Sweeney, McArdle, & Aldabbagh, 2018).
- The structure of 2-Fluoro-4-nitroanilinoethyl)benz-aldehyde, analyzed through crystallography, shows planar and parallel fragments, emphasizing its structural significance in compound analysis (Clegg et al., 1999).
Potential in Anti-HIV Activity
- The synthesis of methyl 2,3-dideoxy-3-fluoro-5-0-(4-phenylbenzoyl)-β-D-erythro-pentofuranoside for potential anti-HIV activity indicates the medicinal research applications of these compounds (Sofan et al., 1994).
Density Functional Theory Studies
- Density functional theory studies on internal rotational barriers of aromatic nitro compounds, including 1-methoxy-2-nitrobenzene, provide crucial insights into their molecular geometries and behavior (Chen & Chieh, 2002).
Mechanism of Action
Mode of Action
Benzene derivatives can undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic substitution . These reactions involve the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body. The specific ADME properties of a compound depend on its chemical structure and properties. For example, it has been reported that some benzene derivatives have high gastrointestinal absorption .
Biochemical Analysis
Biochemical Properties
5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The nitro group in this compound is highly reactive and can participate in various biochemical processes. It interacts with enzymes such as nitroreductases, which catalyze the reduction of the nitro group to an amino group. This interaction is crucial for the compound’s metabolic activation and subsequent biochemical effects .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, the compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, the compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while at higher doses, it can induce significant toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. High doses of the compound have been associated with adverse effects, including hepatotoxicity and nephrotoxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound undergoes biotransformation through the action of enzymes such as nitroreductases and cytochrome P450s. These enzymes catalyze the reduction and oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways of the compound can influence its overall biochemical activity and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its overall biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through the action of targeting signals and post-translational modifications. The localization of the compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
5-fluoro-1-methoxy-2-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-7(10(11)12)3-6(9)4-8(5)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWSPKQZQKGKPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694639 | |
Record name | 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-65-3 | |
Record name | 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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